molecular formula C17H19NO3S B2827460 N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 477886-02-5

N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No.: B2827460
CAS No.: 477886-02-5
M. Wt: 317.4
InChI Key: KKKUDMXVXZJSJM-UHFFFAOYSA-N
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Description

N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide is a sulfonamide-containing acetamide derivative characterized by a phenylacetamide backbone substituted with a 4-methylphenylsulfonyl group attached via an ethyl chain to the nitrogen atom. This structural motif places it within a broader class of N-substituted 2-phenylacetamides, which are frequently utilized as intermediates in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-14-7-9-16(10-8-14)22(20,21)12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKUDMXVXZJSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and acetamide functional groups are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Monitoring Method
Acidic hydrolysisConcentrated HCl, reflux (110°C)4-Methylbenzenesulfonic acid + 2-phenylacetamide ethylamine derivativeTLC (Rf shift), NMR
Basic hydrolysisNaOH (2M), 80°C, 6 hoursSodium 4-methylbenzenesulfinate + 2-phenylacetic acid ethylamine derivativeIR (loss of carbonyl peak)

Hydrolysis kinetics depend on steric hindrance from the methylphenyl and phenyl groups, slowing reaction rates compared to simpler sulfonamides .

Alkylation/Acylation at Sulfonamide Nitrogen

The sulfonamide nitrogen acts as a nucleophile under basic conditions, enabling alkylation or acylation:

Reagent Conditions Product Yield Citation
Ethyl bromoacetateLiH, DMF, 25°C, 4 hoursN-Alkylated sulfonamide ethyl ester derivative68%
Benzoyl chloridePyridine, THF, 0°C → RT, 12 hoursN-Acylated benzoylsulfonamide52%

Reactivity is enhanced by deprotonation of the sulfonamide NH group using bases like LiH or NaH .

Electrophilic Aromatic Substitution

The phenyl rings undergo directed substitution reactions. The sulfonyl group is a strong meta-director, while the acetamide’s carbonyl influences para/ortho positions on its attached phenyl ring:

Reaction Conditions Major Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2 hoursNitro group at meta (sulfonyl phenyl)>90% meta
SulfonationSO₃/H₂SO₄, 50°C, 4 hoursSulfonic acid at meta (sulfonyl phenyl)~85% meta

Substituent electronic effects dominate, with limited steric interference due to the ethyl spacer .

Oxidation/Reduction

The sulfonyl group is oxidation-resistant but participates in redox reactions at adjacent carbons:

Reagent Conditions Product Mechanism
LiAlH₄Dry THF, reflux, 8 hoursReduction of acetamide to amine derivativeNucleophilic acyl substitution
OzoneCH₂Cl₂, -78°C, 1 hourCleavage of ethyl spacer to aldehyde fragmentsOxidative cleavage

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition generates:

  • Primary products : SO₂, 4-methyltoluene, and acetophenone derivatives.

  • Mechanism : Radical-initiated breakdown of the sulfonyl and acetamide groups.

Metal Coordination

The sulfonyl oxygen and acetamide carbonyl can act as ligands for transition metals:

Metal Salt Conditions Complex Type Application
Cu(NO₃)₂Ethanol, RT, 24 hoursOctahedral Cu(II) complexCatalytic studies
PdCl₂Acetonitrile, 60°C, 6 hoursSquare-planar Pd(II) complexCross-coupling catalysis

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) media .

  • Solvent Effects : Reactivity accelerates in polar aprotic solvents (DMF, DMSO) due to enhanced nucleophilicity .

Scientific Research Applications

N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their activity. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide and related compounds:

Compound Name Molecular Formula Key Functional Groups Substituents Notable Properties Reference
This compound (Target) C₁₇H₁₉NO₃S Sulfonyl, acetamide 4-Methylphenyl (sulfonyl), phenyl (acetamide) Electron-withdrawing sulfonyl group; ethyl spacer enhances flexibility
N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide C₁₇H₁₉NOS Sulfanyl (thioether), acetamide 4-Methylphenyl (sulfanyl), 2-ethylphenyl (N-substituent) Sulfanyl group less electron-withdrawing; increased lipophilicity
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) C₁₂H₁₄F₃N₂O₃S Trifluoromethylsulfonyl, acetamide 2,4-Dimethylphenyl, trifluoromethyl (sulfonyl) Strong electron-withdrawing effects; used as a plant growth regulator
2-(4-(Methylsulfonyl)phenyl)-2-oxo-N-phenylacetamide C₁₅H₁₄NO₄S Methylsulfonyl, ketone, acetamide Methylsulfonyl (phenyl), phenyl (N-substituent) Ketone group increases electrophilicity; melting point: 157–159°C
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Methylsulfonyl, nitro, chloro 4-Chloro-2-nitrophenyl (N-substituent) Nitro and chloro groups enhance reactivity; used in heterocyclic synthesis
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide C₁₈H₂₁ClN₂O₃S Sulfonylamino, chloro, methyl 5-Chloro-2-methylphenyl (N-substituent), ethyl (sulfonylamino) Combines steric bulk and electron-withdrawing effects
2-(4-Methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide C₁₈H₂₁NO₂S Sulfinyl (sulfoxide), acetamide 4-Methylphenyl (sulfinyl and acetamide) Sulfinyl group intermediate in oxidation state; less electron-withdrawing

Key Research Findings

  • Reactivity in Alkylation Reactions : N-(4-Nitrophenyl)-2-phenylacetamide () demonstrated temperature- and solvent-dependent benzylation reactivity under phase-transfer catalysis. The electron-withdrawing nitro group increased reaction rates compared to N-phenyl-2-phenylacetamide. The target compound’s 4-methylphenylsulfonyl group may similarly enhance reactivity in such reactions due to its electron-withdrawing nature .
  • Biological Activity: Mefluidide () reduced membrane permeability in plants under stress, highlighting the role of sulfonamide groups in bioactivity.
  • Crystallographic and Spectroscopic Data : 2-(4-(Methylsulfonyl)phenyl)-2-oxo-N-phenylacetamide () was characterized by NMR and HRMS, providing a benchmark for validating the target compound’s structure. Discrepancies in chemical shifts (e.g., sulfonyl vs. ketone environments) could aid differentiation .

Substituent Effects on Properties

  • Electron-Withdrawing Groups : Sulfonyl (target compound) and nitro () groups increase electrophilicity, favoring nucleophilic substitution. Trifluoromethylsulfonyl (Mefluidide) exerts stronger effects than methylsulfonyl .
  • Steric and Lipophilic Effects : Ethyl spacers (target compound, ) improve conformational flexibility, whereas bulky substituents like 5-chloro-2-methylphenyl () may hinder binding in biological systems .

Biological Activity

N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group, which is known for its ability to form strong interactions with biological molecules, influencing their activity. The presence of the sulfonyl moiety enhances the compound's ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonyl group is believed to play a crucial role in inhibiting certain enzymes or modulating signaling pathways. This interaction may lead to various biological effects, including:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which are being explored in the context of bacterial infections.
  • Anti-inflammatory Effects : Research indicates that it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory properties .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may have anticancer activity, particularly against specific cancer cell lines .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of several derivatives indicated that compounds similar to this compound demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial properties .

Anti-inflammatory Properties

Research has shown that compounds containing a sulfonamide group can effectively inhibit inflammatory pathways. For instance, studies have reported that certain sulfonamide derivatives exhibit good inhibitory potential against enzymes involved in inflammatory responses, such as acetylcholinesterase and lipoxygenase .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of phenylacetamide derivatives on cancer cell lines. For example, compounds related to this compound were tested against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. Some derivatives showed promising results, with IC50 values comparable to established anticancer drugs like imatinib .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC values: 0.22 - 0.25 µg/mL
Anti-inflammatoryInhibition of cyclooxygenase
AnticancerIC50 against PC3: 52 µM; MCF-7: 100 µM

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of experiments were conducted to determine the MIC and minimum bactericidal concentration (MBC) for various derivatives of this compound.
    • Results indicated that certain derivatives exhibited strong bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting their potential use in treating bacterial infections.
  • Cytotoxicity Assessment :
    • A comparative study involving multiple phenylacetamide derivatives was performed using MTS assays on different cancer cell lines.
    • The findings revealed that some compounds showed significant cytotoxicity towards PC3 cells, highlighting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of 4-methylbenzenethiol to form the sulfonyl ethyl intermediate, followed by amide coupling with 2-phenylacetic acid. Key reagents include coupling agents (e.g., EDC/HOBt) and bases (e.g., triethylamine). Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., DMF or dichloromethane) improves yield and purity .
  • Characterization : Confirm structure and purity via 1H/13C NMR (to resolve sulfonyl and acetamide protons) and HPLC (≥98% purity). Mass spectrometry (ESI-MS) validates molecular weight .

Q. How is the compound screened for initial biological activity, and what controls are essential?

  • Methodology : Use in vitro assays such as:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against S. aureus and E. coli with ciprofloxacin as a positive control.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a reference .
    • Controls : Include solvent-only (DMSO) and known inhibitors (e.g., staurosporine for kinase assays) to rule out false positives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodology :

  • Dose-response validation : Repeat assays across multiple labs using standardized protocols (e.g., fixed DMSO concentration ≤1%).
  • Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorescence-based assays vs. radiometric methods) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the 4-methylphenyl group with chloro/fluoro substituents) to identify SAR trends .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Modify key moieties (e.g., sulfonyl group to sulfonamide, phenylacetamide to diphenylacetamide) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR .
  • Biophysical validation : Surface plasmon resonance (SPR) to measure real-time target binding kinetics .

Q. What experimental designs are recommended for studying its enzymatic inhibition mechanisms?

  • Methodology :

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can solubility challenges in in vivo studies be addressed?

  • Methodology :

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

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